molecular formula C8H13NSSi B14303467 3-(Trimethylsilyl)pyridine-2(1H)-thione CAS No. 116725-49-6

3-(Trimethylsilyl)pyridine-2(1H)-thione

Cat. No.: B14303467
CAS No.: 116725-49-6
M. Wt: 183.35 g/mol
InChI Key: ZYTCCHJTBPPOTP-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)pyridine-2(1H)-thione: is an organosilicon compound that features a pyridine ring substituted with a trimethylsilyl group at the third position and a thione group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)pyridine-2(1H)-thione typically involves the reaction of 2-chloropyridine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then treated with a sulfur source, such as elemental sulfur or a sulfur-containing reagent, to introduce the thione functionality.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(Trimethylsilyl)pyridine-2(1H)-thione can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to the corresponding thiol or desulfurized to form the parent pyridine derivative.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be employed under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and desulfurized pyridine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 3-(Trimethylsilyl)pyridine-2(1H)-thione is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and organosilicon derivatives

Biology and Medicine: While specific biological applications are not well-documented, compounds containing thione groups are known to exhibit biological activity, including antimicrobial and anticancer properties. Further research may reveal similar applications for this compound.

Industry: In the materials science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its organosilicon nature makes it a candidate for use in silicon-based materials and coatings.

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)pyridine-2(1H)-thione is largely dependent on its chemical reactivity. The thione group can participate in nucleophilic and electrophilic reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s interactions with molecular targets and pathways would vary based on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds:

    Pyridine-2-thione: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    3-(Trimethylsilyl)pyridine: Lacks the thione group, which limits its reactivity compared to 3-(Trimethylsilyl)pyridine-2(1H)-thione.

    2-(Trimethylsilyl)pyridine: Similar to this compound but with the trimethylsilyl group at the second position, affecting its electronic properties and reactivity.

Uniqueness: this compound is unique due to the presence of both the trimethylsilyl and thione groups, which confer distinct reactivity and stability characteristics

Properties

116725-49-6

Molecular Formula

C8H13NSSi

Molecular Weight

183.35 g/mol

IUPAC Name

3-trimethylsilyl-1H-pyridine-2-thione

InChI

InChI=1S/C8H13NSSi/c1-11(2,3)7-5-4-6-9-8(7)10/h4-6H,1-3H3,(H,9,10)

InChI Key

ZYTCCHJTBPPOTP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CNC1=S

Origin of Product

United States

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